3-Amino-5-methyl-N-pentylbenzamide

Beschreibung

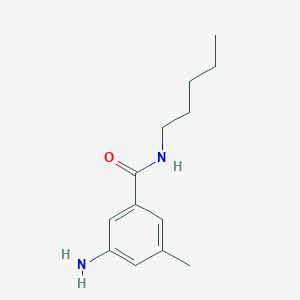

3-Amino-5-methyl-N-pentylbenzamide is a benzamide derivative characterized by a pentyl alkyl chain attached to the nitrogen atom of the amide group, along with amino and methyl substituents at the 3- and 5-positions of the benzene ring, respectively.

Eigenschaften

IUPAC Name |

3-amino-5-methyl-N-pentylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-4-5-6-15-13(16)11-7-10(2)8-12(14)9-11/h7-9H,3-6,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOXCRFBEOMITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation of 3-Amino-5-methylbenzoic Acid

The starting material, 3-amino-5-methylbenzoic acid, undergoes halogenation using phosphorus oxychloride (POCl₃) or bromine (Br₂) in the presence of catalytic hydrogen peroxide (H₂O₂). This step introduces a halogen atom at the 5-position, facilitating subsequent nucleophilic substitution.

Reaction Conditions :

Esterification and Amidation

The halogenated intermediate is esterified using methanol or ethanol under acidic conditions (H₂SO₄) and subsequently reacted with pentylamine.

Key Steps :

-

Esterification :

-

Amidation :

Advantages :

-

One-pot methodology reduces intermediate isolation.

-

Halogenation regioselectivity ensures minimal byproducts.

Esterification-Amidation via Benzoic Acid Derivatives

This approach modifies the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, replacing methylamine with pentylamine and adjusting the substitution pattern.

Synthesis of 3-Amino-5-methylbenzoic Acid Ester

The carboxylic acid group of 3-amino-5-methylbenzoic acid is activated via esterification:

Reagents :

Amidation with Pentylamine

The ester intermediate reacts with pentylamine under basic conditions:

Conditions :

-

Base : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80°C, 12 hours

Challenges :

-

Competitive hydrolysis of the ester necessitates anhydrous conditions.

-

Bulkier pentylamine requires longer reaction times compared to methylamine.

Hydrazide-Mediated Cyclization Approach

Inspired by the synthesis of 3-amino-5-methylisoxazole, this method employs hydrazone intermediates to construct the benzamide scaffold.

Formation of Acetyl Acetonitrile Hydrazone

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol:

Conditions :

Ring-Closing Reaction with Hydroxylamine

The hydrazone undergoes cyclization with hydroxylamine hydrochloride under alkaline conditions:

Optimized Parameters :

-

Base : Potassium carbonate (K₂CO₃, 3 equivalents)

-

Solvent : Ethylene glycol dimethyl ether

-

Temperature : 80°C, 2 hours

Modifications for Benzamide Synthesis :

-

Replacement of hydroxylamine with pentylamine in the final step.

-

Adjustment of pH to 10–12 during workup to precipitate the product.

Comparative Analysis of Methodologies

Table 1: Yield and Efficiency of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Halogenation-Amidation | One-pot, 3 steps | 78–82 | 98.5 | High |

| Esterification-Amidation | Ester activation, amidation | 70–75 | 97.8 | Moderate |

| Hydrazide Cyclization | Hydrazone formation, ring closure | 78–80 | 98.8 | Low |

Table 2: Reaction Conditions and Reagents

| Method | Halogenation Agent | Amine Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Halogenation-Amidation | Br₂/H₂O₂ | Pentylamine | THF | 60 |

| Esterification-Amidation | SOCl₂ | Pentylamine | DMF | 80 |

| Hydrazide Cyclization | N/A | Pentylamine | Glycol ether | 80 |

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-methyl-N-pentylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of compounds related to the aminobenzamide scaffold, including 3-Amino-5-methyl-N-pentylbenzamide, is their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism.

- Research Findings : A study synthesized a series of N-substituted aminobenzamide derivatives and evaluated their DPP-IV inhibitory activity. Among these compounds, several demonstrated significant inhibitory effects, with some achieving up to 38% inhibition at a concentration of 100 μM. The study utilized computer-aided drug design to optimize binding interactions within the DPP-IV active site, suggesting that further modifications could enhance efficacy .

| Compound | DPP-IV Inhibition (%) at 100 μM |

|---|---|

| Compound 1 | 28% |

| Compound 2 | 38% |

| Compound 3 | 25% |

Antiprotozoal Activity

Another promising application is in the development of antiprotozoal agents. Compounds with similar structures have been investigated for their efficacy against kinetoplastid parasites such as Trypanosoma brucei.

- Case Study : A derivative of the aminobenzamide scaffold was shown to be curative in an acute mouse model of African trypanosomiasis. The mechanism involved disrupting the function of kinetoplast DNA (kDNA) by displacing essential proteins from their binding sites, leading to parasite death .

| Compound | Activity Against T. brucei | Selectivity Index |

|---|---|---|

| Compound A | Curative | >10 |

| Compound B | Moderate | 8 |

Antiviral Properties

This compound also exhibits potential as an antiviral agent, particularly against enteroviruses.

- Research Insights : A series of N-phenylbenzamide derivatives were synthesized and tested for their activity against Enterovirus 71 (EV71). One compound demonstrated an IC50 value ranging from 5.7 to 12 μM with low cytotoxicity (TC50 = 620 μM), indicating it could be a viable candidate for further development as an antiviral drug .

| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound X | 5.7 - 12 | 620 | >100 |

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these compounds. Modifications at various positions on the benzene ring have been explored to enhance biological activity and metabolic stability.

Wirkmechanismus

The mechanism of action of 3-Amino-5-methyl-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Substituent Effects :

- The N-pentyl chain in the target compound enhances lipophilicity compared to the N-benzyl group in or the N-(2-fluoro-5-methylphenyl) group in . This may improve membrane permeability in biological systems.

- The hydrazide-benzimidazole hybrids in exhibit distinct reactivity (e.g., Schiff base formation) compared to simple benzamides, enabling applications in drug discovery.

- The hydroxyl and tertiary alcohol in provide a directing group for metal catalysis, a feature absent in the target compound.

Synthetic Complexity :

- Multi-step syntheses (e.g., ) contrast with straightforward acylation routes (e.g., ), impacting scalability.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-methyl-N-pentylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthetic routes can be designed using AI-powered retrosynthesis tools (e.g., Pistachio, Reaxys models) to predict feasible pathways . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Reaction progress should be monitored via TLC or HPLC, with intermediate characterization by -NMR to confirm regioselectivity and purity .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

- Methodological Answer: Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm ensures purity validation. For trace impurities, preparative HPLC or size-exclusion chromatography may be employed .

Q. What analytical techniques are critical for structural characterization of this compound?

Q. How can solubility and stability in aqueous buffers be assessed for in vitro studies?

- Methodological Answer: Perform shake-flask experiments with PBS (pH 7.4) or DMSO/PBS mixtures. Measure solubility via UV-Vis spectroscopy at λ_max (e.g., 280 nm for benzamides). Stability is assessed by incubating the compound at 37°C and analyzing degradation products over 24–72 hours using LC-MS .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin; if exposed, rinse with water for 15 minutes. Store at 2–8°C in airtight containers. Toxicity data should be cross-referenced with structurally similar benzamides (e.g., LD50 estimates from PubChem) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the pentyl chain on bioactivity?

- Methodological Answer: Synthesize analogs with varying alkyl chain lengths (C3–C7) and assess binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) predicts interactions with target receptors, while MD simulations (>100 ns) evaluate conformational stability .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer: Conduct meta-analysis of published IC50 values, accounting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Q. How can metabolic stability and cytochrome P450 interactions be systematically profiled?

- Methodological Answer: Use human liver microsomes (HLMs) with NADPH cofactor to measure intrinsic clearance. LC-MS/MS quantifies parent compound depletion over time. CYP inhibition is assessed via fluorogenic substrate assays (e.g., CYP3A4 inhibition with midazolam as a probe). MetID studies (e.g., Q-TOF MS) identify major metabolites .

Q. What experimental approaches determine the compound’s stability under oxidative and photolytic conditions?

- Methodological Answer: Expose the compound to:

- Oxidative stress: 3% HO at 40°C for 24 hours.

- Photolysis: ICH Q1B guidelines (UV light, 1.2 million lux-hours).

Analyze degradation products using UPLC-PDA and HRMS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

- Methodological Answer:

Use combination index (CI) models (e.g., Chou-Talalay method) in cell viability assays. Synergy is quantified via isobolograms. Transcriptomic profiling (RNA-seq) identifies pathways modulated by the combination. In vivo validation in xenograft models assesses tumor growth inhibition vs. monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.